molecular formula C20H41Al B14623512 (Z)-Dihexyloct-1-enylaluminium CAS No. 68900-80-1

(Z)-Dihexyloct-1-enylaluminium

Cat. No.: B14623512
CAS No.: 68900-80-1
M. Wt: 308.5 g/mol
InChI Key: KQDXBDSBTFZXIN-UHFFFAOYSA-N
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Description

(Z)-Dihexyloct-1-enylaluminium is an organoaluminium compound characterized by the presence of a double bond in the (Z)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Dihexyloct-1-enylaluminium typically involves the reaction of dihexyloct-1-ene with an aluminium reagent under controlled conditions. One common method is the hydroalumination of dihexyloct-1-ene using triethylaluminium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroalumination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-Dihexyloct-1-enylaluminium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: The aluminium atom can be substituted with other groups, leading to the formation of different organoaluminium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation: Produces alcohols or aldehydes.

    Reduction: Produces saturated hydrocarbons.

    Substitution: Produces various substituted organoaluminium compounds.

Scientific Research Applications

(Z)-Dihexyloct-1-enylaluminium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (Z)-Dihexyloct-1-enylaluminium involves its ability to act as a Lewis acid, facilitating various chemical reactions. The aluminium atom in the compound can coordinate with electron-rich species, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Triethylaluminium: Another organoaluminium compound used in similar applications.

    Diisobutylaluminium hydride: Used as a reducing agent in organic synthesis.

    Allyltrimethylsilane: Used in the formation of carbon-carbon bonds.

Uniqueness

(Z)-Dihexyloct-1-enylaluminium is unique due to its (Z)-configuration, which can influence its reactivity and selectivity in chemical reactions. This configuration can lead to different stereochemical outcomes compared to its (E)-isomer or other organoaluminium compounds.

Properties

CAS No.

68900-80-1

Molecular Formula

C20H41Al

Molecular Weight

308.5 g/mol

IUPAC Name

dihexyl-[(Z)-oct-1-enyl]alumane

InChI

InChI=1S/C8H15.2C6H13.Al/c1-3-5-7-8-6-4-2;2*1-3-5-6-4-2;/h1,3H,4-8H2,2H3;2*1,3-6H2,2H3;

InChI Key

KQDXBDSBTFZXIN-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC/C=C\[Al](CCCCCC)CCCCCC

Canonical SMILES

CCCCCCC=C[Al](CCCCCC)CCCCCC

Origin of Product

United States

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